molecular formula C9H6O2 B1669455 Coumarin CAS No. 91-64-5

Coumarin

Cat. No. B1669455
CAS RN: 91-64-5
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Description

Coumarin, also known as 2H-chromen-2-one, is an aromatic organic chemical compound with the formula C9H6O2 . It is a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It is found in many plants, where it may serve as a chemical defense against predators .


Synthesis Analysis

Coumarin can be synthesized from phenol and malic acid in concentrated sulfuric acid at 120-130°C . There are also various synthetic pathways developed to construct novel coumarin systems, including the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of coumarin exhibits planarity in all the compounds with average dihedral angles of 1.71(2)° between the pyran and fused benzene rings and 9.40(9)° between the benzopyran and terminal benzene rings . The 2H-chromen-2-one ring is planar, aromatic, and lipophilic, and therefore, is able to interact with biological counterparts, mainly lipophilic binding sites, by establishing strong hydrophobic, and more often, π–π stacking interactions with aromatic amino acids .


Chemical Reactions Analysis

Coumarin and its derivatives have been reported to undergo a variety of chemical reactions. For instance, coumarin-fused-coumarins have been synthesized by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions .


Physical And Chemical Properties Analysis

Coumarin is a colorless crystalline solid with a sweet odor resembling the scent of vanilla and a bitter taste . It has a molar mass of 146.145 g·mol−1 and a density of 0.935 g/cm3 at 20°C . It has a melting point of 71°C and a boiling point of 301.71°C . It is soluble in water, very soluble in ether, diethyl ether, chloroform, oil, and pyridine .

Scientific Research Applications

Versatility in Biological Activities

  • Natural and Synthetic Sources : Coumarin is a simple structure widespread in nature, found in many plants, fungi, and bacteria. It has been gaining attention for its range of biological activities. Its ability to interact with diverse enzymes and receptors in living organisms makes it a significant compound in medicinal chemistry, agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Pharmacological Applications

  • Diverse Pharmacological Effects : Coumarin derivatives have shown a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. Its structure allows for diverse substituents, leading to various pharmacological effects (Stefanachi et al., 2023).
  • Anticancer Potential : Coumarin's ability to regulate cellular pathways makes it a candidate for selective anticancer activity. Different synthetic strategies and molecular targets for cancer therapy have been explored using coumarin derivatives (Thakur et al., 2015).

Chemical and Synthetic Applications

  • Synthetic Accessibility : Coumarin is easily synthesized and modified, allowing for the design of new compounds for various applications. These synthetic approaches are vital in creating coumarin-based compounds with biological activities (Rubab et al., 2022).
  • Fluorescent Labeling : Coumarins function as highly sensitive and selective fluorophores. They have been utilized in the evaluation of superoxide anion sensors and in the development of novel synthetic methods for coumarin derivatives (Skalicka‐Woźniak et al., 2016).

Environmental and Agricultural Applications

  • Agricultural and Environmental Uses : Coumarins exhibit biological and allelopathic potential on a range of organisms, making them useful as eco-friendly pesticides and weed control agents. They have been shown to inhibit seed germination, root growth, and various other physiological processes in plants. Additionally, coumarins demonstrate insecticidal potential against different developmental stages of insects (Hussain et al., 2018).

Biomedical Research

  • Potential in Treating Neurodegenerative Diseases : Coumarins have shown effects on the central nervous system, including interactions with benzodiazepine receptors and inhibition of cholinesterases and monoamine oxidases. These properties suggest their potential in the therapy of psychiatric and neurodegenerative disorders like Alzheimer's and Parkinson's diseases (Skalicka‐Woźniak et al., 2016).
  • Anti-inflammatory Properties : Coumarins have been investigated for their anti-inflammatory properties using in vitro and in vivo models. They inhibit various inflammatory parameters and exert antioxidant activities, suggesting their potential as novel anti-inflammatory therapeutic drugs (Vigil de Mello & Fröde, 2018).

Safety And Hazards

Coumarin is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is also considered a combustible dust .

properties

IUPAC Name

chromen-2-one
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InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
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InChI Key

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2
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Molecular Formula

C9H6O2
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DSSTOX Substance ID

DTXSID7020348
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Molecular Weight

146.14 g/mol
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Physical Description

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C
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Flash Point

304 °F (NTP, 1992), 150 °C
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Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor
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Density

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³
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Vapor Pressure

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13
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Mechanism of Action

Coumarin and some of its metabolites have been shown to inhibit glucose-6-phosphatase in liver and in liver microsomal preparation. It interferes with excision repair processes on ultra-violet-damaged DNA and with host cell reactivation of ultra-violet-irradiated phage T1 in E coli WP2., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/
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Product Name

Coumarin

Color/Form

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals

CAS RN

91-64-5
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Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.